molecular formula C19H20BrFN2O2 B10886392 2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone

Cat. No.: B10886392
M. Wt: 407.3 g/mol
InChI Key: UOWQEMRFBZXDTQ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features both bromine and fluorine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane. This intermediate is then reacted with 3-fluorobenzylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of bromine or fluorine atoms with other functional groups .

Scientific Research Applications

2-(4-BROMOPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of bromine and fluorine atoms within a single molecule, along with the presence of both piperazine and ethanone functionalities. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C19H20BrFN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H20BrFN2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2

InChI Key

UOWQEMRFBZXDTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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